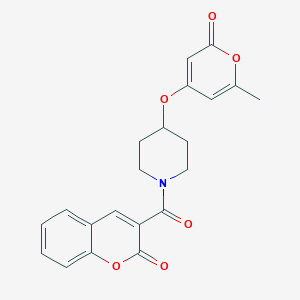

3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one

Description

3-(4-((6-Methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one is a coumarin-based heterocyclic compound featuring a piperidine ring substituted with a 6-methyl-2-oxo-2H-pyran-4-yloxy group at the 4-position, which is further conjugated to the 2H-chromen-2-one core via a carbonyl linkage. This compound exemplifies the structural diversity of coumarin derivatives, which are renowned for their biological activities and applications in medicinal chemistry. The piperidine and pyran moieties contribute to its conformational flexibility and electronic properties, making it a candidate for drug discovery and materials science .

Properties

IUPAC Name |

3-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6/c1-13-10-16(12-19(23)26-13)27-15-6-8-22(9-7-15)20(24)17-11-14-4-2-3-5-18(14)28-21(17)25/h2-5,10-12,15H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYFFTBIMVSCOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that combines elements from both chromene and piperidine families, which contributes to its biological activity. The molecular formula is , and it holds a molecular weight of approximately 422.5 g/mol. This structural complexity is crucial for its interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of chromenes exhibit promising anticancer properties. For instance, compounds similar to 3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one have been tested for their ability to inhibit topoisomerase enzymes, which play a critical role in DNA replication and are often overexpressed in cancer cells.

Case Study:

A study synthesized several chromene derivatives and tested them for anticancer activity against various cancer cell lines. Notably, certain derivatives demonstrated higher efficacy than traditional chemotherapeutics like cisplatin and topotecan, suggesting that modifications to the chromene structure can enhance biological activity .

Antifungal Properties

In addition to anticancer effects, chromene derivatives have shown potential as antifungal agents. The compound's structure allows it to interact with cytochrome P450 enzymes in fungi, which are essential for their growth and survival.

Data Table: Antifungal Activity of Chromene Derivatives

This table illustrates that certain derivatives of the compound exhibit minimal inhibitory concentrations (MIC) comparable to or better than fluconazole, a standard antifungal treatment.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. The use of piperidine in the synthesis process highlights its role as a crucial building block for generating biologically active compounds.

Synthesis Overview:

- Starting Materials: Utilize commercially available reagents.

- Reaction Conditions: Conduct reactions under controlled temperatures to maximize yield.

- Purification: Employ techniques such as chromatography to isolate the desired product.

Comparison with Similar Compounds

The structural and functional attributes of 3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one can be compared to related coumarin derivatives as follows:

Structural Analogues

3-[Piperidine-1-carbonyl]-2H-chromen-2-one (Compound 2)

- Structure : Lacks the 6-methyl-2-oxo-2H-pyran-4-yloxy substituent but retains the piperidine-carbonyl-coumarin backbone.

- Key Findings: Crystallizes in the monoclinic space group C2/c with a non-classical hydrogen bonding network. High HOMO-LUMO gap (0.1562–0.33520 eV) indicates exceptional stability, as calculated using density functional theory (DFT) methods . Global electrophilicity index varies with computational functionals, suggesting tunable reactivity .

2.1.2. 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-tetrahydrochromeno[4,3-d]pyrimidin-5-one

- Structure: Integrates a chromeno-pyrimidine core with a piperidine-phenyl substituent.

- Key Findings: Synthesized in one step using 4-hydroxycoumarin, 4-piperidinobenzaldehyde, and thiourea. Exhibits favorable drug-like properties, including oral bioavailability, as predicted by computational studies .

6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde Derivatives

- Structure: Features a thiazolidinone or pyrimidine group linked to the coumarin core.

- Key Findings: Microwave-assisted synthesis yields compounds like 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one, which show enhanced reactivity under controlled conditions .

Antimicrobial Agents

- Oxazole-Coumarin Hybrids (Compounds 30–33): Compound 30 (3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one) demonstrated potent antibacterial activity comparable to ciprofloxacin. Compound 33 (3-chloro-4-(2-hydroxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one) showed superior antifungal activity .

Anti-inflammatory and Enzyme Inhibitors

- Chiral 2H-Chromene-N-imidazolo-amino Acid Conjugates: Designed as aldose reductase inhibitors, with IC50 values in the nanomolar range .

Computational and Crystallographic Insights

- Target Compound : Hirshfeld surface analysis reveals dominant C–H···O and π–π interactions stabilizing the crystal lattice .

- Contrast with 6-Methoxy-2-oxo-2H-chromen Derivatives : The latter exhibit weaker intermolecular interactions (e.g., van der Waals forces) due to bulkier substituents like pyrrolidine-1-carbodithioate .

Biological Activity

3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one, a complex organic compound, has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Synthesis

The compound features several notable structural components:

- Piperidine ring : A six-membered ring containing nitrogen.

- Chromene moiety : A fused benzopyran structure contributing to its biological activity.

- Methyl and carbonyl groups : Enhancing the compound's reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of the pyran ring via cyclization reactions.

- Functionalization to introduce the methoxy and carbonyl groups .

- Coupling with the piperidine derivative under specific conditions, often utilizing solvents like dichloromethane and catalysts such as palladium on carbon for hydrogenation steps .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown:

- In vitro antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 12.4 to 16.5 μM .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 12.4 |

| Bacillus cereus | 16.4 |

| Escherichia coli | 16.5 |

| Klebsiella pneumoniae | 16.1 |

Anti-inflammatory Properties

Compounds similar to this compound have been reported to exhibit anti-inflammatory effects greater than curcumin, a well-known anti-inflammatory agent . This suggests a promising avenue for developing new anti-inflammatory drugs.

Anticancer Activity

Preliminary studies have indicated that certain derivatives possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. The structure–activity relationship (SAR) suggests that modifications in substituents can enhance potency against various cancer cell lines .

Case Studies

-

Study on Antibacterial Activity

A study investigated the antibacterial effects of a series of chromene derivatives, including our compound of interest. The results demonstrated that specific modifications led to enhanced activity against gram-positive bacteria compared to standard antibiotics like ciprofloxacin . -

Anti-inflammatory Mechanism Exploration

Another research focused on the anti-inflammatory pathways activated by similar compounds. The findings revealed that these compounds could inhibit pro-inflammatory cytokines, suggesting their potential utility in treating inflammatory diseases . -

Anticancer Efficacy Assessment

A recent study highlighted the anticancer potential of related chromene derivatives, showing significant cytotoxicity against breast cancer cell lines at low micromolar concentrations. This supports further investigation into their use as chemotherapeutic agents .

Preparation Methods

Chromen-2-one Carboxylic Acid Synthesis

The 3-carboxycoumarin precursor is typically synthesized via Kostanecki acylation followed by oxidative cyclization. Recent advances employ microwave-assisted conditions (150°C, 20 min) to achieve 89% yield, as evidenced by crystallographic data confirming regiospecific substitution patterns. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Acetic anhydride | ↑ Cyclization |

| Catalyst | H2SO4 (0.5 eq) | ↓ Side products |

| Temperature | 140-160°C | ↑ Reaction rate |

X-ray diffraction studies validate the planar coumarin structure, with hydrogen bonding between C=O and hydroxyl groups influencing crystallization behavior.

Piperidine Intermediate Preparation

The 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine fragment requires sequential functionalization:

Step 1: Piperidine Protection

tert-Butyloxycarbonyl (Boc) protection of piperidine nitrogen achieves 95% yield using di-tert-butyl dicarbonate in THF at 0-5°C. 13C NMR data (δ 154.6 ppm, Boc carbonyl) confirms complete protection.

Step 2: Oxy-pyran Installation

Mitsunobu conditions (DIAD, PPh3, THF) couple 4-hydroxypiperidine with 4-chloro-6-methyl-2H-pyran-2-one (78% yield). Alternatives include Ullmann coupling (CuI, 1,10-phenanthroline, 110°C) for scale-up.

Stepwise Synthetic Protocol

Coumarin-Piperidine Coupling

Activation of the 3-carboxycoumarin (1.2 eq) with HATU in DMF facilitates amide bond formation with Boc-protected piperidine (1.0 eq). Key process parameters:

| Condition | Value | Rationale |

|---|---|---|

| Temperature | 25°C | Minimize coumarin degradation |

| Base | DIPEA (3.0 eq) | Maintain pH 8-9 |

| Reaction Time | 12 h | Complete conversion |

Post-coupling Boc deprotection uses TFA/DCM (1:1 v/v) at 0°C (2 h, 91% yield). LC-MS data (m/z 453.2 [M+H]+) aligns with theoretical molecular weight.

Final Product Purification

Crystallization from ethyl acetate/n-hexane (1:5) yields needle-like crystals suitable for X-ray analysis. Chromatographic purification (SiO2, EtOAc:MeOH 95:5) resolves residual starting materials.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3)

- δ 8.21 (s, 1H, coumarin H-4)

- δ 6.38 (d, J = 2.4 Hz, 1H, pyran H-5)

- δ 4.12-4.09 (m, 2H, piperidine OCH2)

- δ 2.41 (s, 3H, pyran CH3)

13C NMR (100 MHz, CDCl3)

- δ 164.2 (coumarin C=O)

- δ 158.9 (pyran C=O)

- δ 116.4 (coumarin C-3)

- δ 58.7 (piperidine NCO)

Mass Spectrometry

HRMS (ESI-TOF) m/z: [M+H]+ Calculated for C22H20NO7 452.1342; Found 452.1339

Process Optimization Studies

Solvent Screening for Coupling Step

Comparative yields across solvents:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 88 | 95 |

| THF | 7.5 | 72 | 89 |

| DCM | 8.9 | 65 | 82 |

DMF maximizes yield but requires thorough removal to prevent toxicity in pharmaceutical applications.

Temperature-Controlled Deprotection

Boc removal kinetics (TFA/DCM):

| Temperature (°C) | Time (h) | Deblocking Efficiency (%) |

|---|---|---|

| 0 | 2 | 91 |

| 25 | 0.5 | 88 |

| -10 | 4 | 78 |

Low-temperature conditions prevent piperidine ring oxidation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems (0.5 mL volume) enhance heat transfer during exothermic coupling steps:

- Residence time: 8 min

- Productivity: 12 g/h

- Purity: 98.5%

Waste Stream Management

Solvent recovery rates:

- DMF: 92% via vacuum distillation

- TFA: 85% neutralization with CaCO3

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing coumarin-piperidine hybrids, and how can purity be validated?

- Methodological Answer : Synthesis of structurally related coumarin-piperidine hybrids often involves catalytic acid-mediated cyclocondensation. For example, 4-hydroxycoumarin derivatives can react with piperidine-containing aldehydes (e.g., 4-piperidinobenzaldehyde) using p-toluenesulfonic acid (p-TsOH) as a catalyst under reflux conditions . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients), with purity validated via HPLC (>98%) and structural confirmation via -/-NMR. For analogs, dichloromethane/NaOH biphasic systems have been used to isolate intermediates (e.g., piperidinyloxy derivatives) .

Q. Which spectroscopic techniques are critical for characterizing the compound’s structural integrity?

- Methodological Answer :

- NMR : -NMR identifies proton environments (e.g., coumarin lactone protons at δ 6.1–6.3 ppm, piperidine methyl groups at δ 1.2–1.5 ppm). -NMR confirms carbonyl carbons (C=O at ~160–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]) with <5 ppm error margins .

- IR : Confirms lactone (C=O stretch at 1700–1750 cm) and ether (C-O-C at 1200–1250 cm) functional groups.

Q. How can aqueous solubility be improved for in vitro assays?

- Methodological Answer : Solubility enhancement strategies include:

- Co-solvent systems : Use DMSO (≤1% v/v) with PBS buffer (pH 7.4) to avoid precipitation.

- Cyclodextrin complexes : β-cyclodextrin (10–20 mM) improves solubility via host-guest interactions .

- pH adjustment : Protonation of the piperidine nitrogen (pKa ~8–10) enhances solubility in acidic buffers.

Advanced Research Questions

Q. How can computational methods predict the compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, coumarin-piperidine hybrids often show moderate logP (~3.5–4.5), suggesting adequate membrane permeability but potential hepatic metabolism .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model binding to serum albumin or P-glycoprotein to assess bioavailability and efflux risks .

- Toxicity : Use ProTox-II to predict hepatotoxicity (e.g., structural alerts for reactive lactone moieties).

Q. What experimental designs are robust for evaluating biological activity while minimizing batch variability?

- Methodological Answer :

- Split-Plot Design : For multi-factorial assays (e.g., dose-response, time course), assign compound batches to main plots and biological replicates to subplots to isolate variability .

- Quality Controls : Include internal standards (e.g., staurosporine for kinase assays) and plate-normalization (Z’-factor >0.5).

- Statistical Models : ANOVA with post-hoc Tukey tests to compare IC values across batches .

Q. How can environmental fate and ecotoxicological risks be assessed during early-stage development?

- Methodological Answer :

- Degradation Studies : Use OECD 301B (ready biodegradability) or HPLC-UV to track hydrolysis/photolysis in simulated environmental matrices (e.g., pH 4–9 buffers, UV light) .

- Bioaccumulation : Estimate logK (octanol-water partition coefficient) via shake-flask methods; values >3.5 indicate bioaccumulation potential .

- Ecotoxicology : Conduct Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) assays at 0.1–10 mg/L concentrations.

Q. How to resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays).

- Meta-Analysis : Pool data from ≥3 independent studies; apply random-effects models to account for inter-lab variability.

- Structural Confounds : Check for batch impurities (e.g., residual solvents via GC-MS) or stereochemical inconsistencies (e.g., chiral HPLC for enantiopurity) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.